molecular formula C18H17N3O3S B2672742 Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-11-8

Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2672742
CAS No.: 888409-11-8
M. Wt: 355.41
InChI Key: LZDVXKNSQJHGJH-UHFFFAOYSA-N
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Description

Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[4-(dimethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(2)13-7-4-11(5-8-13)16(22)20-18-19-14-9-6-12(17(23)24-3)10-15(14)25-18/h4-10H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVXKNSQJHGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its broad spectrum of biological activities. The presence of the dimethylamino group enhances its solubility and reactivity, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors that are critical in signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Standard Antibiotic Comparison
Staphylococcus aureus32.00 ± 1.73PenicillinHigher efficacy
Escherichia coli28.00 ± 1.50CiprofloxacinComparable efficacy
Candida albicans30.00 ± 1.20FluconazoleComparable efficacy

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against gastrointestinal cancer cell lines. In vitro studies have demonstrated significant antiproliferative effects.

  • Cell Lines Tested : HepG2 (liver), MCF-7 (breast), A549 (lung), HCT116 (colon).
  • Effective Concentrations : Notable antiproliferative responses were observed at concentrations above 10 µg/mL, with increased expression of apoptosis markers such as caspase-3, -8, and -9.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several benzothiazole derivatives, including this compound, which exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a comparative study involving various benzothiazole derivatives, the compound demonstrated superior activity against AGS gastric cancer cells compared to others in the series .
  • Molecular Docking Studies : Computational docking studies revealed that this compound binds effectively to VEGFR-2 kinase, suggesting its potential as a therapeutic agent for gastrointestinal cancers .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate?

Answer:
The synthesis typically involves multi-step reactions:

Core Benzothiazole Formation : Start with methyl 2-aminobenzo[d]thiazole-6-carboxylate, synthesized via cyclization of substituted thioureas or coupling with chloro derivatives under reflux conditions .

Amide Coupling : React the amino group on the benzothiazole core with 4-(dimethylamino)benzoyl chloride using a coupling agent like HATU or DCC in anhydrous DMF. Purification via flash column chromatography (e.g., dichloromethane/methanol gradients) ensures high yield (>60%) .

Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products .

Basic: How is structural characterization performed for this compound?

Answer:
Key spectroscopic and analytical methods include:

  • NMR :
    • ¹H NMR : Dimethylamino protons appear as a singlet at δ 2.8–3.0 ppm. Aromatic protons from the benzothiazole and benzamido groups show splitting patterns between δ 7.2–8.3 ppm .
    • ¹³C NMR : The ester carbonyl (C=O) resonates at δ 165–170 ppm, while the amide carbonyl appears at δ 168–172 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₃O₃S: 356.1022; observed: 356.1018) .
  • IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .

Advanced: What biological targets and mechanisms are associated with this compound?

Answer:

  • DNA Gyrase Inhibition : Analogous benzothiazoles (e.g., methyl 2-(3,4-dichloropyrrole-carboxamido) derivatives) inhibit bacterial DNA gyrase (IC₅₀: 0.5–2 µM), disrupting supercoiling in Acinetobacter baumannii .
  • Apoptotic Induction : The dimethylamino group enhances cellular uptake, with derivatives showing pro-apoptotic activity in cancer cell lines (e.g., IC₅₀: 8–15 µM in HeLa) via caspase-3 activation .
  • Assays : Use ATPase activity assays for gyrase inhibition and flow cytometry (Annexin V/PI staining) for apoptosis profiling .

Advanced: How do structural modifications influence its bioactivity?

Answer:
Key structure-activity relationship (SAR) insights:

Modification Effect on Activity Source
Dimethylamino Group Enhances solubility and membrane permeability, improving IC₅₀ by 2–3× vs. chloro analogs .
Ester vs. Carboxylic Acid Methyl ester improves bioavailability (logP ~2.5) compared to free acid (logP ~1.8) .
Benzamido Substitution Electron-donating groups (e.g., -NMe₂) increase DNA intercalation affinity vs. electron-withdrawing groups (e.g., -NO₂) .

Basic: What strategies improve solubility and formulation for in vivo studies?

Answer:

  • Salt Formation : Hydrobromide salts (e.g., methyl 3-allyl-2-imino-benzo[d]thiazole hydrobromide) enhance aqueous solubility (>10 mg/mL) .
  • Co-Solvents : Use DMSO (for stock solutions) diluted in PBS or PEG-400 for dosing .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve plasma half-life .

Advanced: How should researchers address stability and degradation issues?

Answer:

  • Storage : Store at -20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis of the ester group .
  • Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolytic byproducts (e.g., free carboxylic acid at Rf 3.2 min) .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzothiazole core .

Advanced: How can conflicting data on substituent effects be resolved?

Answer:

  • Systematic SAR Studies : Compare analogs with controlled substitutions (e.g., -NMe₂ vs. -OMe) using standardized assays (e.g., MIC for antimicrobial activity) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with DNA gyrase or apoptotic targets .
  • Meta-Analysis : Aggregate data from analogs (e.g., ethyl 2-(4-chlorobenzamido) derivatives) to identify trends in logP vs. IC₅₀ correlations .

Advanced: What lead optimization strategies are recommended for this scaffold?

Answer:

  • Bioisosteric Replacement : Substitute the dimethylamino group with morpholino or piperazinyl groups to balance solubility and potency .
  • Prodrug Design : Convert the methyl ester to a pivaloyloxymethyl (POM) prodrug for enhanced oral absorption .
  • Conjugation with Siderophores : Attach catechol or hydroxamate moieties to exploit bacterial iron uptake systems, improving target selectivity .

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